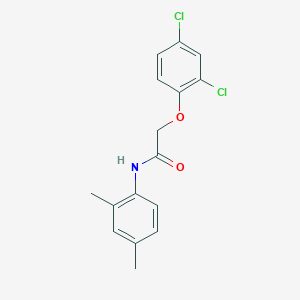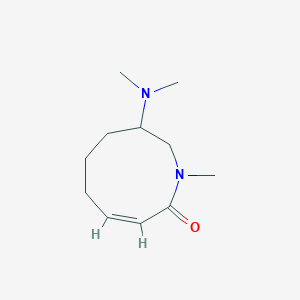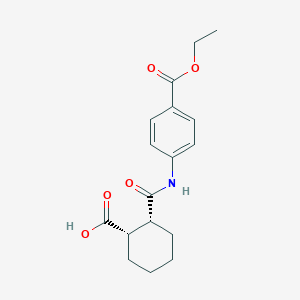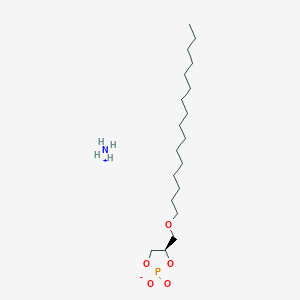![molecular formula C18H32O4Si B11941031 Methyl (1R,3R,3AR,6R,6AR)-6-acetyl-3-{[tert-butyl(dimethyl)silyl]oxy}octahydro-1-pentalenecarboxylate CAS No. 173142-89-7](/img/structure/B11941031.png)
Methyl (1R,3R,3AR,6R,6AR)-6-acetyl-3-{[tert-butyl(dimethyl)silyl]oxy}octahydro-1-pentalenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,3R,3AR,6R,6AR)-6-acetyl-3-{[tert-butyl(dimethyl)silyl]oxy}octahydro-1-pentalenecarboxylate is a complex organic compound with a unique structure. This compound is characterized by its octahydro-1-pentalenecarboxylate core, which is functionalized with an acetyl group and a tert-butyl(dimethyl)silyl ether. The stereochemistry of the compound is defined by multiple chiral centers, making it an interesting subject for stereochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3R,3AR,6R,6AR)-6-acetyl-3-{[tert-butyl(dimethyl)silyl]oxy}octahydro-1-pentalenecarboxylate typically involves multiple steps, including the formation of the octahydro-1-pentalenecarboxylate core, introduction of the acetyl group, and protection of the hydroxyl group with tert-butyl(dimethyl)silyl chloride. Common reagents used in these steps include strong bases, acids, and silylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1R,3R,3AR,6R,6AR)-6-acetyl-3-{[tert-butyl(dimethyl)silyl]oxy}octahydro-1-pentalenecarboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The tert-butyl(dimethyl)silyl ether can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) for deprotection of silyl ethers.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl (1R,3R,3AR,6R,6AR)-6-acetyl-3-{[tert-butyl(dimethyl)silyl]oxy}octahydro-1-pentalenecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl (1R,3R,3AR,6R,6AR)-6-acetyl-3-{[tert-butyl(dimethyl)silyl]oxy}octahydro-1-pentalenecarboxylate involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic acyl substitution reactions, while the silyl ether can protect hydroxyl groups during synthetic transformations. The compound’s stereochemistry also plays a crucial role in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (1R,3R,3AS,5R,7AR)-3-allyl-5-{[tert-butyl(diphenyl)silyl]oxy}-1,3,3A,4,5,7A-hexahydro-2-benzofuran-1-carboxylate
- Methyl (2AR,3AR,5S,6AR,7AS)-2A-{[tert-butyl(dimethyl)silyl]oxy}-5,7A-dimethyl-3-oxo-3A-(phenylsulfonyl)decahydro-1H-cyclobuta[F]indene-5-carboxylate
Uniqueness
Methyl (1R,3R,3AR,6R,6AR)-6-acetyl-3-{[tert-butyl(dimethyl)silyl]oxy}octahydro-1-pentalenecarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. The presence of the tert-butyl(dimethyl)silyl ether provides stability and protection during synthetic processes, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
173142-89-7 |
|---|---|
Formule moléculaire |
C18H32O4Si |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
methyl (1R,3R,3aR,6R,6aR)-6-acetyl-3-[tert-butyl(dimethyl)silyl]oxy-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylate |
InChI |
InChI=1S/C18H32O4Si/c1-11(19)12-8-9-13-15(22-23(6,7)18(2,3)4)10-14(16(12)13)17(20)21-5/h12-16H,8-10H2,1-7H3/t12-,13-,14+,15+,16-/m0/s1 |
Clé InChI |
DRZWCLKDIQBWBH-RBZJEDDUSA-N |
SMILES isomérique |
CC(=O)[C@@H]1CC[C@@H]2[C@H]1[C@@H](C[C@H]2O[Si](C)(C)C(C)(C)C)C(=O)OC |
SMILES canonique |
CC(=O)C1CCC2C1C(CC2O[Si](C)(C)C(C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[26-[[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-26-oxohexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11940970.png)








